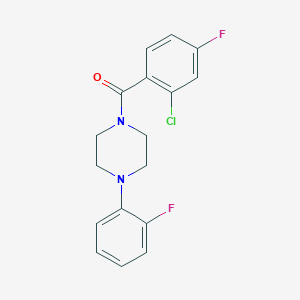
1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the piperazine family, which is known for its diverse range of biological activities. CFM-2 has been shown to have promising applications in the fields of neuroscience and pharmacology, due to its ability to modulate the activity of certain neurotransmitters and receptors. In
科学研究应用
1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to modulate the activity of certain neurotransmitters and receptors. Specifically, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to enhance the activity of the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This has led to interest in 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine as a potential treatment for depression and other mood disorders.
1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has also been studied for its potential use in pharmacology, particularly in the development of new drugs. The compound has been shown to have a high affinity for certain receptors, making it a promising starting point for the development of new drugs. Additionally, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to have antinociceptive effects, meaning it can reduce pain sensitivity, which could be useful in the development of new pain medications.
作用机制
The mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine is complex and not fully understood. However, it is known that the compound modulates the activity of certain neurotransmitters and receptors in the brain. Specifically, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to enhance the activity of the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This enhancement of D2 receptor activity is thought to be responsible for the compound's antidepressant effects.
Biochemical and Physiological Effects:
1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its enhancement of D2 receptor activity, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to modulate the activity of other neurotransmitters and receptors, including the serotonin 5-HT1A receptor and the NMDA receptor. These effects are thought to contribute to the compound's antidepressant and antinociceptive effects.
实验室实验的优点和局限性
1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has several advantages for use in lab experiments. It has a high affinity for certain receptors, making it a useful tool for studying the activity of these receptors. Additionally, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been shown to have antidepressant and antinociceptive effects, making it a useful compound for studying the mechanisms of these effects.
However, there are also limitations to the use of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine in lab experiments. The compound is complex to synthesize and requires specialized equipment and expertise. Additionally, the mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine. One area of interest is in the development of new drugs based on the structure of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine. The compound has a high affinity for certain receptors, making it a promising starting point for the development of new drugs.
Another area of interest is in the study of the mechanisms of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine's antidepressant and antinociceptive effects. Understanding these mechanisms could lead to the development of new treatments for depression and pain.
Finally, there is interest in the use of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine as a tool for studying the activity of certain receptors in the brain. The compound's high affinity for these receptors makes it a useful tool for studying their function and potential therapeutic targets.
Conclusion:
1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine, or 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine, is a promising compound for use in scientific research. Its ability to modulate the activity of certain neurotransmitters and receptors has led to interest in its potential use in the treatment of depression, pain, and other disorders. While there are limitations to its use in lab experiments, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has several advantages that make it a useful tool for studying the activity of certain receptors and developing new drugs. With continued research, 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has the potential to make significant contributions to the fields of neuroscience and pharmacology.
合成方法
1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine can be synthesized through a multistep process involving the reaction of 1-(2-chloro-4-fluorophenyl)ethanone with 2-fluoroaniline, followed by cyclization with piperazine. The final product is obtained through purification and isolation of the compound. The synthesis of 1-(2-chloro-4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine is a complex process that requires specialized equipment and expertise, but it has been successfully replicated in several laboratories.
属性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O/c18-14-11-12(19)5-6-13(14)17(23)22-9-7-21(8-10-22)16-4-2-1-3-15(16)20/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUNVEBMGZTFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(dimethylamino)methylene]-5-[(1-methyl-1H-pyrrol-3-yl)methylene]cyclopentanone](/img/structure/B5378852.png)
![4-({2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5378857.png)
![2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5378860.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5378866.png)
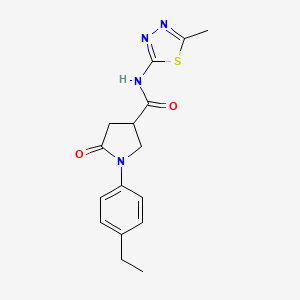
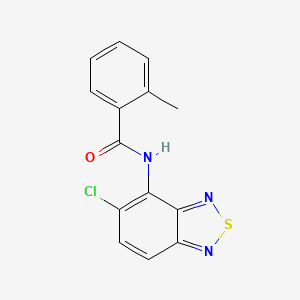
![N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5378896.png)
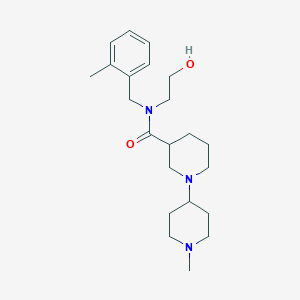
![N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5378904.png)
![N-benzyl-3-[(butylsulfonyl)amino]benzamide](/img/structure/B5378917.png)
![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5378920.png)
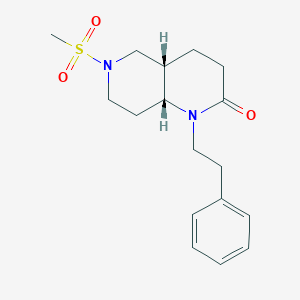
![N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5378956.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5378958.png)